molecular formula C22H29N3O2S B2778914 1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone CAS No. 2034497-68-0

1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone

Cat. No. B2778914
CAS RN: 2034497-68-0
M. Wt: 399.55
InChI Key: DBDNEUDOTLZUND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone is a useful research compound. Its molecular formula is C22H29N3O2S and its molecular weight is 399.55. The purity is usually 95%.
BenchChem offers high-quality 1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microwave-Assisted Synthesis and Antibacterial Activity

Microwave irradiation has been utilized to synthesize compounds containing piperidine and pyrimidine moieties, demonstrating a methodological advancement in chemical synthesis. These compounds exhibit antibacterial properties, suggesting potential applications in developing new antimicrobial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

Antibacterial Applications

Another study on microwave-assisted synthesis explored the antibacterial activity of isoindoline-diones derived from the piperidin-1-yl phenyl ethanone, showing the versatility of the piperidine moiety in contributing to antibacterial efficacy (Merugu, Ramesh, & Sreenivasulu, 2010).

Novel Synthesis Techniques for Dihydropyrimidinone Derivatives

Research has also focused on synthesizing dihydropyrimidinone derivatives containing piperazine/morpholine moiety using enaminones. This indicates an interest in exploring new synthetic routes for compounds that could have varied biological activities, including potential pharmacological applications (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).

Isoxazoline and Isoxazole Synthesis

A study highlighted the synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. This research showcases the chemical versatility of pyrimidine derivatives in forming various heterocyclic compounds, which could have implications in developing new materials or pharmaceuticals (Rahmouni et al., 2014).

Hydrogen-Bonding Patterns in Enaminones

Investigations into the hydrogen-bonding patterns of enaminones provide insights into the structural aspects of compounds containing piperidine and pyrimidine units. Understanding these interactions can inform the design of molecules with desired physical and chemical properties (Balderson, Fernandes, Michael, & Perry, 2007).

properties

IUPAC Name

1-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-2-(4-propan-2-ylsulfanylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O2S/c1-15(2)28-20-7-5-18(6-8-20)14-22(26)25-11-9-19(10-12-25)27-21-13-16(3)23-17(4)24-21/h5-8,13,15,19H,9-12,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDNEUDOTLZUND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)CC3=CC=C(C=C3)SC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone

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